Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide
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Overview
Description
Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide is a complex organic compound that features a combination of diphenylphosphoryl and pyridinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide typically involves the reaction of diphenylphosphoryl chloride with 1-methylpyridin-1-ium-3-ylmethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The resulting product is then treated with iodine to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can produce various derivatives depending on the nucleophile.
Scientific Research Applications
Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the pyridinium moiety can interact with aromatic residues through π-π stacking interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,5-Trimethylpyrazin-1-ium iodide
- 4-(Anthracen-9-yl)-2-fluoro-1-methylpyridin-1-ium iodide
- 4,4′-Bithiophene-5,5′-diylbis(ethyne-2,1-diyl)bis(1-methylpyridin-1-ium) iodide
Uniqueness
Diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide is unique due to its combination of diphenylphosphoryl and pyridinium groups, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and interactions that are not observed with similar compounds.
Properties
IUPAC Name |
diphenylphosphoryl-(1-methylpyridin-1-ium-3-yl)methanol;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2P.HI/c1-20-14-8-9-16(15-20)19(21)23(22,17-10-4-2-5-11-17)18-12-6-3-7-13-18;/h2-15,19,21H,1H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNBHVOTTGTEAU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC(=C1)C(O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19INO2P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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